(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Description
The compound “(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including triazine, morpholine, methoxy, fluorophenyl, and thiazolidinone moieties
Properties
IUPAC Name |
(5E)-5-[[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxyphenyl]methylidene]-3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N7O4S/c1-42-25-16-19(2-11-24(25)44-18-27-36-29(34)38-30(37-27)39-12-14-43-15-13-39)17-26-28(41)40(23-9-5-21(33)6-10-23)31(45-26)35-22-7-3-20(32)4-8-22/h2-11,16-17H,12-15,18H2,1H3,(H2,34,36,37,38)/b26-17+,35-31? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLHPGLTJXTCA-WZVSYPCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC5=NC(=NC(=N5)N6CCOCC6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC5=NC(=NC(=N5)N6CCOCC6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Typical synthetic routes might include:
Formation of the triazine ring: This could involve the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the morpholine group: This step might involve nucleophilic substitution reactions.
Formation of the thiazolidinone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
Assembly of the final structure: This might involve condensation reactions to link the various fragments together.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting methoxy groups to carbonyl groups.
Reduction: Reducing imine groups to amines.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it might mimic or block the action of natural ligands.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- 5-{4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxybenzylidene}-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
